2-Chloro-3-(1,2-dibromoethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(1,2-dibromoethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with chloro and dibromoethyl groups. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(1,2-dibromoethyl)quinoline typically involves the bromination of 3-vinylquinolin-2(1H)-ones followed by treatment with phosphoryl chloride . This method provides a straightforward route to the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1,2-dibromoethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and dibromoethyl groups can be substituted with other nucleophiles.
Cyclization Reactions: It can react with thiourea to form thieno[2,3-b]quinolines.
Common Reagents and Conditions
Thiourea: Used in protic solvents for cyclization reactions.
Phosphoryl Chloride: Utilized in the initial synthesis step.
Major Products Formed
Thieno[2,3-b]quinolines: Formed from the reaction with thiourea.
Scientific Research Applications
2-Chloro-3-(1,2-dibromoethyl)quinoline has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-chloro-3-(1,2-dibromoethyl)quinoline involves its interaction with nucleophiles, leading to substitution or cyclization reactions. The molecular targets and pathways are primarily related to its ability to form stable heterocyclic structures .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinolines: Formed from the reaction of 2-chloro-3-(1,2-dibromoethyl)quinoline with thiourea.
Selenolo[2,3-b]quinolines: Synthesized using a similar approach.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for diverse chemical reactivity and the formation of various heterocyclic compounds .
Properties
CAS No. |
65479-84-7 |
---|---|
Molecular Formula |
C11H8Br2ClN |
Molecular Weight |
349.45 g/mol |
IUPAC Name |
2-chloro-3-(1,2-dibromoethyl)quinoline |
InChI |
InChI=1S/C11H8Br2ClN/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5,9H,6H2 |
InChI Key |
VCZFAEVZWJCFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.